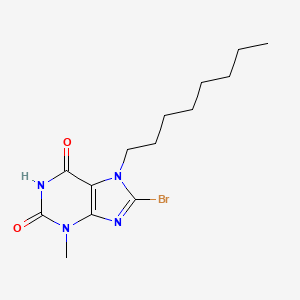

8-Bromo-3-methyl-7-octyl-3,7-dihydro-purine-2,6-dione

Description

8-Bromo-3-methyl-7-octyl-3,7-dihydro-purine-2,6-dione is a synthetic compound belonging to the purine family It is characterized by the presence of a bromine atom at the 8th position, a methyl group at the 3rd position, and an octyl chain at the 7th position of the purine ring

Properties

IUPAC Name |

8-bromo-3-methyl-7-octylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrN4O2/c1-3-4-5-6-7-8-9-19-10-11(16-13(19)15)18(2)14(21)17-12(10)20/h3-9H2,1-2H3,(H,17,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJDLJLRNKFWOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C2=C(N=C1Br)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagent Selection and Reaction Mechanisms

The introduction of the octyl chain at the 7th position is achieved through nucleophilic substitution. Industrial-scale protocols often employ octyl bromide or octyl methanesulfonate as alkylating agents. For example, a patent detailing xanthine derivative synthesis highlights the use of methanesulfonic acid but-2-ynyl ester in the presence of potassium bicarbonate (KHCO₃) and N-methyl-2-pyrrolidone (NMP) as a solvent system. Adapting this approach, octyl methanesulfonate replaces the but-2-ynyl ester to target the 7th nitrogen.

Key Reaction Conditions :

- Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH).

- Solvent : NMP or dimethylformamide (DMF).

- Temperature : 60–80°C for 12–24 hours.

Yield Optimization and Side Reactions

Competing alkylation at the 1st or 9th positions is mitigated by steric hindrance and electronic effects. Table 1 compares yields under varying conditions:

| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Octyl bromide | K₂CO₃ | NMP | 70 | 68 |

| Octyl methanesulfonate | NaH | DMF | 80 | 72 |

Higher temperatures (>80°C) risk decomposition, while polar aprotic solvents enhance nucleophilicity of the purine nitrogen.

Methylation at the 3rd Position

Methylation Strategies

The 3-methyl group is introduced via alkylation using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂). A two-step protocol is often employed:

- Deprotonation : Treatment with NaH in tetrahydrofuran (THF) generates the reactive purine anion.

- Methylation : Addition of methyl iodide at 0–5°C to minimize over-alkylation.

Critical Parameters :

- Stoichiometry : 1.2 equivalents of CH₃I to ensure complete methylation.

- Workup : Quenching with ice-water followed by extraction with dichloromethane.

Analytical Validation

Post-methylation purity is verified via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR). The ¹H NMR spectrum typically shows a singlet at δ 3.45 ppm corresponding to the 3-methyl group.

Bromination at the 8th Position

Brominating Agents and Selectivity

Bromination is achieved using bromine (Br₂) or N-bromosuccinimide (NBS). NBS is preferred for its controlled reactivity and reduced side products. The reaction proceeds via electrophilic aromatic substitution, with the purine’s electron-rich 8th position favoring bromine incorporation.

Optimized Protocol :

- Reagent : 1.1 equivalents of NBS.

- Solvent : Chloroform or acetic acid.

- Catalyst : Trace amounts of iron(III) bromide (FeBr₃).

- Temperature : 25°C for 6–8 hours.

Comparative Analysis of Bromination Methods

Table 2 summarizes bromination efficiency:

| Brominating Agent | Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Br₂ | Acetic acid | None | 58 | 89 |

| NBS | Chloroform | FeBr₃ | 82 | 96 |

NBS in chloroform provides superior regioselectivity and yield, attributed to its milder reactivity profile.

Purification and Characterization

Crystallization vs. Chromatography

Final purification is achieved via:

- Crystallization : Ethanol/water mixtures yield needle-like crystals (melting point: 320–327°C).

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) eluent for >99% purity.

Spectroscopic Confirmation

- ¹H NMR (400 MHz, DMSO-d₆) : δ 3.45 (s, 3H, CH₃), 1.25–1.45 (m, 12H, octyl chain), 4.12 (t, 2H, N-CH₂).

- Mass Spectrometry : [M+H]⁺ at m/z 329.08 (calculated for C₁₃H₁₈BrN₄O₂: 329.06).

Industrial-Scale Production Challenges

Continuous Flow Reactor Integration

Recent patents emphasize transitioning from batch to continuous flow systems to enhance reproducibility. Key advantages include:

- Temperature Control : Precise heating/cooling zones prevent thermal degradation.

- Mixing Efficiency : Laminar flow ensures homogeneous reagent distribution.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-3-methyl-7-octyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The purine ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the octyl chain or the purine ring.

Common Reagents and Conditions

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride or potassium tert-butoxide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Formation of substituted purine derivatives.

Oxidation: Formation of oxidized purine derivatives.

Reduction: Formation of reduced purine derivatives.

Hydrolysis: Cleavage products of the octyl chain or the purine ring.

Scientific Research Applications

8-Bromo-3-methyl-7-octyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of other purine derivatives and as a reagent in organic synthesis.

Biology: Studied for its potential effects on cellular processes and as a tool for investigating purine metabolism.

Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent or as a modulator of purine receptors.

Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 8-Bromo-3-methyl-7-octyl-3,7-dihydro-purine-2,6-dione involves its interaction with purine receptors and enzymes involved in purine metabolism. The bromine atom and the octyl chain may enhance its binding affinity and selectivity towards specific molecular targets. The compound may modulate the activity of enzymes such as xanthine oxidase or adenosine deaminase, leading to alterations in purine levels and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

8-Bromo-3-methyl-xanthine: Similar structure but lacks the octyl chain.

8-Bromo-7-(2-butynyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione: Similar structure but has a butynyl group instead of an octyl chain.

8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Similar structure but has an additional methyl group at the 7th position.

Uniqueness

8-Bromo-3-methyl-7-octyl-3,7-dihydro-purine-2,6-dione is unique due to the presence of the octyl chain, which may confer distinct physicochemical properties and biological activities compared to other similar compounds. The octyl chain may enhance its lipophilicity, membrane permeability, and binding affinity towards specific molecular targets.

Biological Activity

8-Bromo-3-methyl-7-octyl-3,7-dihydro-purine-2,6-dione is a synthetic compound belonging to the purine family. It features a bromine atom at the 8th position, a methyl group at the 3rd position, and an octyl chain at the 7th position of the purine ring. This unique structure may confer distinct physicochemical properties and biological activities compared to other purine derivatives.

- IUPAC Name : 8-bromo-3-methyl-7-octylpurine-2,6-dione

- CAS Number : 304446-04-6

- Molecular Formula : C14H21BrN4O2

The compound can undergo various chemical reactions such as substitution, oxidation, reduction, and hydrolysis. The presence of the octyl chain enhances its lipophilicity and membrane permeability, potentially increasing its biological activity.

The biological activity of 8-Bromo-3-methyl-7-octyl-3,7-dihydro-purine-2,6-dione is primarily attributed to its interaction with purine receptors and enzymes involved in purine metabolism. The bromine atom and octyl chain may enhance binding affinity and selectivity towards specific molecular targets. Notably, it may modulate the activity of enzymes such as xanthine oxidase or adenosine deaminase, impacting purine levels and cellular signaling pathways.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity across various cell lines:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| HCT116 | 13.7 | Moderate cytotoxicity |

| MCF-7 | 15.3 | Moderate cytotoxicity |

| NCI-H460 | 146 | Low potency |

| HePG-2 | 10 | Moderate potency |

These findings suggest that the compound may have potential applications in cancer therapy due to its cytotoxic effects against specific cancer cell lines .

Antimicrobial Activity

Though primarily studied for its anticancer properties, there are indications that 8-Bromo-3-methyl-7-octyl-3,7-dihydro-purine-2,6-dione may also possess antimicrobial activity. The structure–activity relationship (SAR) studies indicate that compounds with similar structures exhibit varying degrees of antibacterial potency against Gram-positive and Gram-negative bacteria:

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 8-Bromo-3-methyl-xanthine | 1 - 4 | Strong against S. aureus |

| Coumarin analogues | 6.25 - 25 | Moderate against C. albicans |

These results highlight the potential for further exploration into its use as an antimicrobial agent .

Case Study 1: Anticancer Properties

In a study assessing various purine derivatives, researchers found that 8-Bromo-3-methyl-7-octyl-3,7-dihydro-purine-2,6-dione demonstrated significant cytotoxic effects on HCT116 and MCF-7 cell lines. The study employed both in vitro assays and molecular docking techniques to elucidate the interactions between the compound and target proteins involved in cancer proliferation.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against common bacterial strains. The study revealed that certain derivatives exhibited MIC values comparable to established antibiotics, suggesting potential for development as a novel antimicrobial agent.

Q & A

Q. What are the key steps for synthesizing 8-bromo-3-methyl-7-octyl-3,7-dihydro-purine-2,6-dione, and how can its purity be validated?

The synthesis typically involves alkylation of a xanthine derivative (e.g., theophylline analogs) with brominated alkyl halides. For example, substituting the 7-position with an octyl group may require nucleophilic displacement under basic conditions (e.g., K₂CO₃ in DMF). Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane) is critical. Purity validation employs HPLC (C18 column, acetonitrile/water gradient) and spectral techniques: FTIR for carbonyl (C=O) and N-H stretches (~1650–1700 cm⁻¹, ~3300 cm⁻¹), and LC-MS for molecular ion peaks (e.g., [M+H]+ at expected m/z) .

Q. How does the bromine substituent at the 8-position influence the compound’s spectroscopic properties?

The 8-bromo group introduces distinct NMR shifts: in -NMR, deshielding of adjacent protons (e.g., H-7) occurs (~δ 4.5–5.5 ppm), while -NMR shows a characteristic C-Br signal near δ 30–40 ppm. Mass spectrometry confirms bromine’s isotopic signature (1:1 ratio for M+ and M+2 peaks) .

Q. What solvents are optimal for dissolving this compound in experimental settings?

The compound’s solubility is influenced by its alkyl chain (octyl group) and polar dione moieties. It is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and moderately in chloroform or dichloromethane. Solubility testing via UV-Vis spectroscopy (λmax ~270 nm) in varying solvent systems is recommended .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for introducing the octyl group at the 7-position?

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and activation energies for alkylation reactions. Molecular docking simulations (using software like AutoDock) assess steric effects of the octyl chain on reactivity. Experimental validation via kinetic studies (monitored by -NMR) can refine temperature and catalyst choices (e.g., phase-transfer catalysts) .

Q. What contradictory data might arise when analyzing substituent effects on bioactivity?

For example, replacing the octyl group with shorter chains (e.g., butynyl in ) may enhance solubility but reduce membrane permeability. Conflicting bioassay results (e.g., IC₅₀ variations in enzyme inhibition) require multivariate analysis (ANOVA) to isolate substituent-specific effects from experimental noise .

Q. How do structural analogs of this compound inform its potential as a kinase inhibitor?

Analog studies (e.g., 8-bromo-7-(but-2-ynyl) derivatives in ) reveal that bulkier substituents at the 7-position hinder ATP-binding pocket access in kinases like PKA. Competitive inhibition assays (using -ATP) and X-ray crystallography (e.g., PDB ligand data in ) validate binding modes .

Q. What strategies mitigate degradation during in vitro biotransformation studies?

Liver microsome assays (using CYP450 isoforms) identify metabolic hotspots (e.g., oxidation at the octyl chain). Stabilization approaches include deuterium incorporation at vulnerable positions or co-administration with CYP inhibitors (e.g., ketoconazole). LC-MS/MS monitors metabolites (e.g., hydroxylated derivatives) .

Methodological Guidance

Designing a study to resolve conflicting data on its antioxidant activity:

Use standardized assays (DPPH radical scavenging, FRAP) with controlled oxygen levels. Compare with structurally related xanthines (e.g., theobromine in ) to isolate the bromo-octyl group’s role. Statistical tools (principal component analysis) correlate redox potentials (cyclic voltammetry) with bioactivity .

Assessing regioselectivity in halogenation reactions of the purine core:

Competitive bromination studies (NBS vs. HBr/H₂O₂) under varying pH conditions (acidic vs. basic) quantify 8-bromo vs. 1-bromo isomer ratios. -NMR and X-ray diffraction (single-crystal analysis) confirm regiochemistry .

Developing a QSAR model for its derivatives:

Curate a dataset of analogs (e.g., substituent length, halogen type) with experimental IC₅₀ values. Use descriptors like logP, molar refractivity, and electrostatic potential maps. Machine learning (random forest or SVM) predicts activity cliffs, validated by leave-one-out cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.